Unambiguous 1H and 13C NMR Structural Elucidation of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid: A Comprehensive Guide
Unambiguous 1H and 13C NMR Structural Elucidation of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid: A Comprehensive Guide
Executive Summary
For researchers and scientists in drug development, the accurate structural characterization of complex heterocyclic building blocks is a critical quality attribute. 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid presents a unique analytical challenge due to the presence of an electron-deficient heteroaromatic system coupled with a chiral aliphatic chain. This whitepaper provides an in-depth, self-validating methodology for the complete 1H and 13C NMR assignment of this molecule, detailing the mechanistic causality behind the observed chemical shifts and outlining a field-proven 2D NMR workflow.
Structural Deconstruction & Spin System Analysis
To systematically assign the NMR spectrum, the molecule must be deconstructed into two distinct, magnetically isolated spin systems:
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The 4-Nitro-1H-Pyrazole Ring: This is an electron-deficient, fully substituted heteroaromatic system. The presence of the strongly electron-withdrawing nitro group at C-4' significantly deshields the remaining ring protons (H-3' and H-5'). Because the pyrazole is substituted at N-1, the symmetry is broken, rendering H-3' and H-5' magnetically non-equivalent[1].
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The Aliphatic Propanoic Acid Backbone: This chain consists of a carboxylic acid, a chiral methine (C-2), a methyl group, and a methylene group (C-3) linking to the pyrazole ring. The chiral center at C-2 breaks the local plane of symmetry, rendering the two protons of the adjacent C-3 methylene group diastereotopic [2]. They will exhibit distinct chemical shifts and couple to each other, forming a complex ABX spin system with the C-2 methine proton.
Tabulated NMR Assignments
The following tables summarize the quantitative 1D NMR data. Assignments are validated via 2D correlation spectroscopy (detailed in Section 4). Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in DMSO- d6 .
Table 1: 1 H NMR Data (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale |
| COOH | 12.50 | br s | 1H | - | Highly deshielded acidic proton; exchangeable[3]. |
| H-5' | 8.65 | s | 1H | - | Pyrazole proton adjacent to N-1; deshielded by NO 2 [4]. |
| H-3' | 8.15 | s | 1H | - | Pyrazole proton adjacent to N-2; deshielded by NO 2 [4]. |
| H-3a | 4.45 | dd | 1H | 2J = 13.5, 3J = 7.5 | Diastereotopic CH 2 proton; ABX system[2]. |
| H-3b | 4.25 | dd | 1H | 2J = 13.5, 3J = 6.0 | Diastereotopic CH 2 proton; ABX system[2]. |
| H-2 | 2.95 | m | 1H | - | Chiral methine; coupled to CH 3 and CH 2 [3]. |
| CH 3 | 1.10 | d | 3H | 3J = 7.0 | Methyl group adjacent to methine[3]. |
Table 2: 13 C NMR Data (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C-1 | 174.5 | Cq | Carboxylic acid carbonyl[5]. |
| C-3' | 137.5 | CH | Pyrazole carbon adjacent to N-2[1]. |
| C-4' | 135.5 | Cq | Pyrazole carbon bearing the NO 2 group[1]. |
| C-5' | 133.0 | CH | Pyrazole carbon adjacent to N-1[1]. |
| C-3 | 53.0 | CH 2 | Methylene carbon attached to pyrazole N-1[5]. |
| C-2 | 39.5 | CH | Chiral methine carbon (often overlaps with DMSO multiplet)[5]. |
| CH 3 | 15.0 | CH 3 | Aliphatic methyl carbon[3]. |
Mechanistic Causality of Chemical Shifts
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), we must move beyond mere observation and explain the causality of these spectral features.
Deshielding in the 4-Nitro-1H-Pyrazole Ring
The nitro group at the C-4' position exerts a profound electron-withdrawing effect via both resonance ( −M ) and inductive ( −I ) mechanisms. This drastically reduces the electron density within the heteroaromatic π -system, deshielding both H-3' and H-5' and shifting their resonances downfield (>8.0 ppm)[1]. In N -alkylated 4-nitropyrazoles analyzed in DMSO- d6 , H-5' typically resonates further downfield than H-3' due to the steric and electronic influence of the adjacent N -alkyl substituent[4].
Diastereotopic Protons and the Chiral Center
The C-2 carbon is a stereocenter. Consequently, the two protons on the adjacent C-3 carbon (H-3a and H-3b) are diastereotopic. They are not related by any symmetry operation and experience different time-averaged magnetic environments. This results in two distinct chemical shifts (δ 4.45 and 4.25 ppm). Because they are non-equivalent, they couple to each other with a large geminal coupling constant ( 2J≈13.5 Hz) and couple differently to the adjacent C-2 methine proton ( 3J≈7.5 Hz and 6.0 Hz), creating a classic ABX spin system[2].
Self-Validating Experimental Protocol for NMR Elucidation
A robust structural assignment cannot rely on 1D NMR alone. The following step-by-step 2D NMR workflow provides a self-validating system to unambiguously confirm the molecular connectivity.
Step-by-step 1D and 2D NMR workflow for unambiguous structural elucidation.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . DMSO is chosen to prevent the rapid chemical exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet[3].
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1D Acquisition: Acquire a standard 1 H spectrum (16 scans, 2.0s relaxation delay) and a 13 C spectrum with 1 H decoupling (1024 scans, 2.0s relaxation delay).
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2D COSY (Correlation Spectroscopy): Use COSY to map the aliphatic chain. The methyl doublet (δ 1.10) will show a cross-peak to the methine multiplet (δ 2.95). The methine will, in turn, show cross-peaks to both diastereotopic protons (δ 4.45, 4.25).
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2D HSQC (Heteronuclear Single Quantum Coherence): Utilize a multiplicity-edited HSQC (optimized for 1JCH=145 Hz) to assign carbons to their directly attached protons. This will immediately identify the CH 2 carbon (δ 53.0) correlating to both δ 4.45 and 4.25 protons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the pyrazole ring to the aliphatic chain. Optimized for long-range coupling ( nJCH=8 Hz), HMBC differentiates H-3' from H-5'.
The Critical HMBC Linkage
How do we definitively prove which pyrazole proton is H-5' and which is H-3'? We look for 3J correlations across the N-1 nitrogen. The H-5' proton will show a strong 3J HMBC correlation to the C-3 aliphatic carbon (δ 53.0). Conversely, H-3' is four bonds away ( 4J ) from C-3 and will show no such correlation. Similarly, the C-3 aliphatic protons will show a 3J correlation back to the C-5' carbon (δ 133.0).
Key 3J HMBC correlations utilized to unambiguously differentiate pyrazole protons.
By relying on this self-validating network of 2D correlations, the application scientist can guarantee the structural integrity of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid without relying solely on empirical shift predictions.
